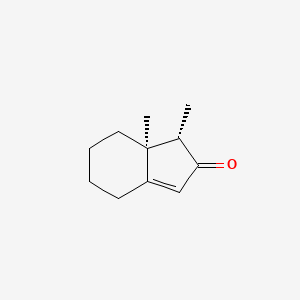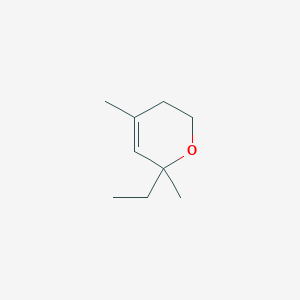
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- is a heterocyclic organic compound It belongs to the class of pyrans, which are six-membered rings containing one oxygen atom and five carbon atoms
Vorbereitungsmethoden
The synthesis of 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5,6-dihydro-2H-pyran with ethylating agents under controlled conditions . Industrial production methods often utilize catalytic processes to ensure high yield and purity. The reaction conditions typically involve moderate temperatures and pressures to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyranones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyranones, while reduction produces dihydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- has several scientific research applications:
Wirkmechanismus
The mechanism by which 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The pathways involved often include the formation of reactive intermediates that can further react to produce biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- can be compared with other similar compounds such as:
2-Methyl-5,6-dihydro-2H-pyran: This compound is structurally similar but lacks the ethyl group, leading to different reactivity and applications.
2H-Pyran, 3,4-dihydro-: This compound has a different hydrogenation pattern, affecting its stability and reactivity.
2H-Pyran-2-one, 5,6-dihydro-6-pentyl-:
The uniqueness of 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
60335-72-0 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
6-ethyl-4,6-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C9H16O/c1-4-9(3)7-8(2)5-6-10-9/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
KOKMNPSEEWYDAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C=C(CCO1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
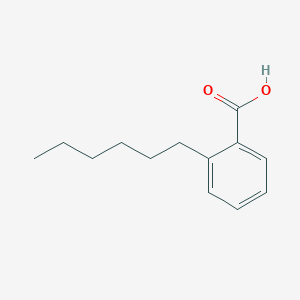
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
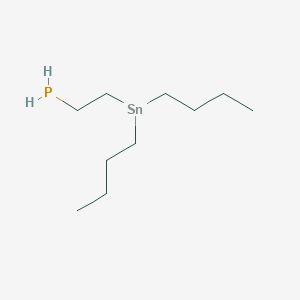
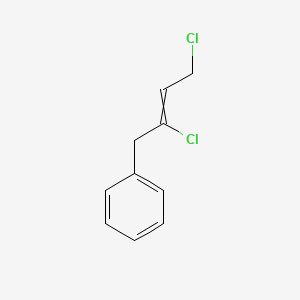

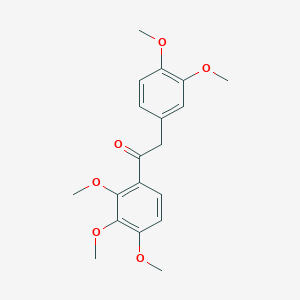
![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)
